molecular formula C21H21BrN2O2S B2406627 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone CAS No. 681274-18-0

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2406627
CAS No.: 681274-18-0
M. Wt: 445.38
InChI Key: FKHQGTNCLIAFSD-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the indole ring, a thioether linkage, and a morpholinoethanone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation: The thioether linkage is formed by reacting the bromobenzyl-indole derivative with a thiol compound under basic conditions.

    Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction, where the thioether-indole derivative reacts with morpholine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, potassium carbonate (base)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted indole derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.

Mechanism of Action

The mechanism of action of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The bromobenzyl group and indole core are known to interact with various biological receptors and enzymes, potentially inhibiting or modulating their activity. The thioether linkage and morpholinoethanone moiety may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
  • 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
  • 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

Uniqueness

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is unique due to the presence of the bromobenzyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted benzyl groups. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)27-15-21(25)23-9-11-26-12-10-23/h1-8,14H,9-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHQGTNCLIAFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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